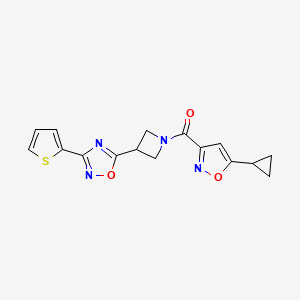

(5-Cyclopropylisoxazol-3-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Cyclopropylisoxazol-3-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5-Cyclopropylisoxazol-3-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H15N5O2S and features distinct functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole rings suggests potential interactions with biological targets, such as enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies involving similar isoxazole derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Herbicidal Activity

A study focusing on N-benzyl derivatives of 5-cyclopropylisoxazole revealed promising herbicidal activity against specific weed species such as Echinochloa crusgalli and Amaranthus theophrasti. The observed effects included bleaching of leaves, indicating potential for use in agricultural applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with isoxazole moieties often act as inhibitors of key enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of carotenoids in plants .

- Receptor Modulation : The structural features of the compound may allow it to interact with various receptors in biological systems, potentially influencing signaling pathways related to inflammation or cell proliferation.

Study on Isoxazole Derivatives

A detailed investigation into N-benzyl-5-cyclopropyl-isoxazole derivatives demonstrated their herbicidal efficacy. The study reported that these compounds exhibited a significant reduction in weed growth at concentrations as low as 150 g/ha. Furthermore, enzymatic assays indicated that certain derivatives could effectively inhibit HPPD activity, which is crucial for developing new herbicides .

Toxicological Evaluations

Toxicological assessments are essential for understanding the safety profile of the compound. For example, evaluations similar to those conducted on isocycloseram (an isoxazoline insecticide) showed varied toxicity levels across different species, highlighting the importance of comprehensive toxicological studies for new compounds .

Data Summary

Here is a summary table illustrating key findings related to the biological activity of the compound:

常见问题

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence synthetic strategies?

The compound features three critical motifs:

- 5-Cyclopropylisoxazole : Enhances metabolic stability and influences lipophilicity.

- Azetidine ring : A strained four-membered ring requiring careful cyclization to avoid side reactions.

- Thiophene-oxadiazole : Provides π-π stacking potential and hydrogen-bonding sites for target interactions. Synthetic Implications :

- The azetidine-oxadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ catalysis) .

- The isoxazole-azetidine linkage may involve coupling reagents (e.g., EDC/HOBt) in anhydrous DMF to preserve stereochemistry .

Q. What are effective synthetic routes for this compound, and how are reaction conditions optimized?

A multi-step approach is typical:

- Azetidine-oxadiazole formation : React 3-aminothiophene-2-carboxylic acid with thiosemicarbazide in POCl₃ at 90°C, followed by neutralization to precipitate intermediates .

- Isoxazole coupling : Use a Mitsunobu reaction or nucleophilic substitution to attach the cyclopropylisoxazole moiety to the azetidine nitrogen . Optimization Strategies :

- Yield improvements (60–75%) require strict temperature control (reflux in ethanol/DMF mixtures) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound?

Methodology :

- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., replacing thiophene with phenyl) or azetidine (e.g., pyrrolidine vs. azetidine) .

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity . Example SAR Table :

| Analog Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| Thiophene → Phenyl (Oxadiazole) | 12 nM | 8.2 |

| Azetidine → Pyrrolidine | 45 nM | 15.6 |

| Data derived from similar compounds in . |

Q. What strategies address stability and solubility challenges in aqueous systems?

- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify labile sites (e.g., oxadiazole hydrolysis). Stabilize via formulation as lyophilized salts (e.g., HCl salt) .

- Solubility : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability. LogP optimization via cyclopropylisoxazole substitution can reduce hydrophobicity .

Q. How can contradictions in biological activity data across studies be resolved?

Root Cause Analysis :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Cellular context : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects . Validation : Cross-validate findings with orthogonal methods (e.g., Western blot for target inhibition after SPR screening) .

Q. What computational methods predict pharmacokinetic properties and target interactions?

- ADMET Prediction : Tools like SwissADME calculate bioavailability scores and blood-brain barrier penetration .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721) should show hydrogen bonding with the oxadiazole moiety .

属性

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(11-6-12(22-18-11)9-3-4-9)20-7-10(8-20)15-17-14(19-23-15)13-2-1-5-24-13/h1-2,5-6,9-10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNWURFEPLTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。